![molecular formula C25H28ClNO4 B4014202 dimethyl 1-(1-adamantyl)-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4014202.png)
dimethyl 1-(1-adamantyl)-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Synthesis Analysis
The synthesis of pyridinedicarboxylate derivatives, which include compounds similar to dimethyl 1-(1-adamantyl)-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, often involves multi-component reactions. For instance, a protocol has been developed for the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Jing Sun et al., 2011). This method highlights the versatility and adaptability of components to form structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of compounds related to dimethyl 1-(1-adamantyl)-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been characterized by various analytical techniques. X-ray single-crystal diffraction is a common method for determining crystal structures, providing detailed information about molecular geometry and intramolecular interactions. For example, the crystal structure of a similar compound was characterized, revealing intricate details about its molecular arrangement and bonding (Shi et al., 2007).
Chemical Reactions and Properties
Compounds like dimethyl 1-(1-adamantyl)-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate participate in various chemical reactions, displaying unique reactivity and properties. For instance, the reaction of dimethyl acetylenedicarboxylate with different reactants can lead to the formation of new compounds with diverse structures and functionalities. These reactions often involve cyclization, addition, or substitution mechanisms, demonstrating the compound's versatility in synthetic chemistry (A. Kakehi et al., 1994).
Physical Properties Analysis
The physical properties of dimethyl 1-(1-adamantyl)-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. These properties are often determined through experimental studies, providing insights into the compound's stability, solubility in different solvents, and crystalline nature. For example, analysis of similar compounds has shown that their physical properties can vary significantly depending on their molecular structure and substituents (Y. Ono et al., 2003).
Chemical Properties Analysis
The chemical properties of dimethyl 1-(1-adamantyl)-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including reactivity, stability, and functional group transformations, are key to its applications in synthesis and material science. Studies have explored how the compound and its derivatives react under different conditions, revealing insights into their reactivity patterns, stability under various chemical environments, and potential for further functionalization. The ability to undergo specific reactions, such as condensation or cyclization, is a notable aspect of these compounds' chemical behavior (I. Yavari et al., 2002).
properties
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-(2-chlorophenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClNO4/c1-30-23(28)19-13-27(25-10-15-7-16(11-25)9-17(8-15)12-25)14-20(24(29)31-2)22(19)18-5-3-4-6-21(18)26/h3-6,13-17,22H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPCIQRAKYCVMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OC)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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